1-(4-Bromophenyl)cyclohexanecarbonitrile
Overview
Description
1-(4-Bromophenyl)cyclohexanecarbonitrile is a useful research compound. Its molecular formula is C13H14BrN and its molecular weight is 264.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-Bromophenyl)cyclohexanecarbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
This compound has been studied for its role as an inhibitor of histone acetyltransferases (HATs), particularly EP300 and CREBBP. These enzymes are involved in the regulation of gene expression through acetylation of histones, impacting processes such as cell proliferation and differentiation. Inhibition of these enzymes can lead to altered gene expression profiles that may suppress tumor growth.
Key Mechanisms:
- Histone Acetylation Inhibition : The compound's ability to inhibit HATs may disrupt the acetylation process, leading to reduced transcriptional activation of oncogenes.
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antitumor effects against various cancer cell lines by inducing apoptosis and cell cycle arrest.
In Vitro Studies
Several studies have highlighted the biological activity of this compound:
- Anticancer Activity : In vitro assays demonstrated that this compound exhibits cytotoxic effects on human breast cancer cell lines. For example, it showed an IC50 value in the micromolar range, indicating effective inhibition of cell viability.
- Mechanism Elucidation : A study using flow cytometry indicated that treatment with this compound leads to increased sub-G1 phase populations in cancer cells, suggesting apoptosis induction.
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study A | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
Study B | HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
Case Studies
- Case Study on Breast Cancer : In a controlled experiment, this compound was administered to MCF-7 cells. The results indicated a significant reduction in cell proliferation and increased apoptosis markers (caspase activation).
- Case Study on Lung Cancer : Another study focused on A549 lung cancer cells showed that the compound effectively inhibited growth and induced apoptosis through mitochondrial pathways.
Properties
IUPAC Name |
1-(4-bromophenyl)cyclohexane-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN/c14-12-6-4-11(5-7-12)13(10-15)8-2-1-3-9-13/h4-7H,1-3,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJKOWLQDAJQIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.